2,5-Dimethoxyphenylisocyanide
Description
Significance of Isocyanides in Contemporary Organic Synthesis
Isocyanides are versatile building blocks in the construction of complex molecules, particularly nitrogen-containing heterocycles and peptidomimetics. researchgate.net They are key components in various multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials. researchgate.netutexas.edu This high atom economy and step efficiency make isocyanide-based MCRs attractive for creating molecular diversity and for applications in "green chemistry". researchgate.netmdpi.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been extensively used in the synthesis of libraries of compounds for drug discovery and materials science. wikipedia.orgrsc.orgillinois.edu
The utility of isocyanides extends to their ability to form stable complexes with various metals, which can then be used as catalysts or as precursors for further synthetic transformations. utexas.edunih.gov Despite their utility, the application of some isocyanides can be limited by their often unpleasant odor and potential instability. rsc.org
The 2,5-Dimethoxyphenyl Moiety: Chemical Significance and Research Relevance
The 2,5-dimethoxyphenyl group is an important structural motif found in a variety of organic compounds. The presence of two electron-donating methoxy (B1213986) groups on the phenyl ring influences the electronic properties of the molecule, often enhancing its reactivity in certain chemical reactions. smolecule.com This moiety can direct electrophilic substitution reactions and stabilize reactive intermediates. smolecule.com The 2,5-dimethoxyphenyl group is a component of various compounds with applications in medicinal chemistry and materials science. For instance, it is a key structural feature in some psychoactive phenethylamines, although its presence in other molecular scaffolds leads to a diverse range of chemical properties and applications. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHOFTRXQXFKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374332 | |
| Record name | 2,5-Dimethoxyphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-60-8 | |
| Record name | 2,5-Dimethoxyphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethoxyphenylisocyanide
Established Preparative Routes
Two prominent methods for the preparation of 2,5-dimethoxyphenylisocyanide involve phase-transfer catalysis and the transformation of N-arylformamides.
Phase-transfer catalysis (PTC) offers an effective method for the synthesis of aryl isocyanides from the corresponding primary amines. researchgate.net This technique facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase, through the use of a phase-transfer catalyst. uzh.ch
In a typical procedure for synthesizing this compound, the starting material, 2,5-dimethoxyaniline (B66101), is reacted with chloroform (B151607) in a biphasic system consisting of an organic solvent (such as dichloromethane) and a concentrated aqueous solution of a strong base, typically sodium hydroxide (B78521). A quaternary ammonium (B1175870) salt, for instance, benzyltriethylammonium chloride, is commonly used as the phase-transfer catalyst. The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the chloroform to generate dichlorocarbene (B158193). The dichlorocarbene then reacts with the primary amine to form the isocyanide.
The dehydration of N-arylformamides is a widely used and classical method for the synthesis of aryl isocyanides. This approach involves the removal of a water molecule from the N-formyl group of N-(2,5-dimethoxyphenyl)formamide to yield the isocyanide functionality.
This transformation requires a dehydrating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine, tosyl chloride (TsCl) in pyridine, or phosgene (B1210022) and its derivatives. researchgate.netbeilstein-journals.org The reaction is typically carried out in an inert solvent. The choice of dehydrating agent and reaction conditions can be crucial to avoid side reactions and ensure a good yield of the desired isocyanide. rsc.org The use of phosphorus oxychloride and triethylamine is a frequently employed combination due to its efficiency. researchgate.net
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency and yield of this compound synthesis can vary significantly depending on the chosen method.
The phase-transfer catalysis route starting from 2,5-dimethoxyaniline has been reported with a yield of approximately 39%. While this method is direct, the yield may not be optimal.
The dehydration of N-(2,5-dimethoxyphenyl)formamide is often considered a more general and reliable method for isocyanide synthesis. Yields for this type of reaction are highly dependent on the specific dehydrating system used and the substrate. For aryl isocyanides in general, dehydration using phosphorus oxychloride and a base can lead to high to excellent yields, sometimes exceeding 80-90% under optimized conditions. beilstein-journals.orgrsc.org For instance, the synthesis of various aryl isocyanides using POCl₃ and triethylamine has been reported to be highly efficient, often completed in a very short time. researchgate.net While a specific yield for this compound via this route is not detailed in the provided context, the general effectiveness of the method suggests it is a highly viable and potentially higher-yielding alternative to the phase-transfer catalysis approach.
Table 1: Comparative Overview of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) |
|---|---|---|---|
| Phase-Transfer Catalysis | 2,5-Dimethoxyaniline | Chloroform, NaOH, Benzyltriethylammonium chloride | ~39 |
| Dehydration of N-Arylformamide | N-(2,5-dimethoxyphenyl)formamide | POCl₃, Triethylamine | Generally high; can exceed 80% for aryl isocyanides |
Purification and Isolation Techniques in this compound Synthesis
The final purity of this compound is crucial for its subsequent use in synthesis. The purification and isolation techniques must be chosen carefully, as isocyanides can be sensitive to acidic conditions and sometimes unstable. thieme-connect.com
Following synthesis, a common initial workup involves quenching the reaction and extracting the crude product into an organic solvent. The organic layer is then washed to remove residual reagents and byproducts.
Recrystallization is a primary method for purifying solid isocyanides like this compound. It has been reported that the compound can be purified by recrystallization from hexane (B92381) to yield white needles. mt.comyoutube.commnstate.edu This technique is effective for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. mt.commnstate.edu
Chromatography is another powerful purification technique. amazonaws.com Flash column chromatography using silica (B1680970) gel is a common method. amazonaws.com However, standard silica gel can sometimes cause decomposition or irreversible adsorption of sensitive isocyanides due to its acidic nature. thieme-connect.com In such cases, using a deactivated or modified silica gel, such as silica gel treated with triethylamine or a specialized commercially available stationary phase, can be beneficial. thieme-connect.com The selection of an appropriate eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is determined through preliminary analysis by thin-layer chromatography (TLC). amazonaws.com For some compounds, purification on a short pad of silica can be sufficient to remove major impurities. beilstein-journals.orgresearchgate.net
Reactivity and Transformational Chemistry of 2,5 Dimethoxyphenylisocyanide in Organic Synthesis
Multicomponent Reactions (MCRs) Involving 2,5-Dimethoxyphenylisocyanide
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, and this compound is a frequently employed isocyanide component in these transformations.
Isocyanide-Based Multicomponent Reactions (IMCRs)
IMCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular diversity. beilstein-journals.org The high convergence of these reactions allows for the creation of complex molecules in a single step, making them ideal for the synthesis of compound libraries for drug discovery and other applications. beilstein-journals.org
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.eduslideshare.net First reported by Ivar Ugi in 1959, this reaction has a broad scope due to the wide variety of commercially available starting materials. illinois.edu The reaction is typically conducted in polar protic solvents like methanol (B129727). illinois.edu
The Ugi reaction has been instrumental in the synthesis of numerous natural products and their analogues, including bicyclomycin, furanomycin, and penicillin. illinois.edu The ability to introduce diverse functional groups allows for the creation of libraries of compounds for screening purposes. illinois.edu A common strategy involves the Ugi/Deprotect/Cyclization (UDC) method, where a protected functional group on one of the reactants is deprotected after the Ugi reaction to facilitate a subsequent cyclization. illinois.edu
| Reactants | Product | Key Features | Applications |
| Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino amide | High atom economy, mild reaction conditions. slideshare.net | Synthesis of peptide derivatives, natural products, and drug-like molecules. organicreactions.orgrug.nl |
| Functionalized starting materials | Complex heterocyclic scaffolds | Post-condensation modifications are possible. illinois.edu | Generation of combinatorial libraries. illinois.edu |
This table summarizes the general scope and applications of the Ugi reaction involving isocyanides like this compound.
The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, is the first reported isocyanide-based MCR. mdpi.com It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. mdpi.comuniupo.it This reaction provides a direct route to α-hydroxy carboxamides and is a valuable tool in combinatorial chemistry. mdpi.com
The Passerini reaction offers significant structural diversity, as a wide range of substituents can be incorporated into the final product. uniupo.it This versatility has been exploited in the synthesis of peptidomimetics and other biologically active molecules. beilstein-journals.org For instance, the Passerini–amine deprotection–acyl migration (PADAM) strategy allows for the synthesis of α-hydroxy-β-amino amide derivatives. beilstein-journals.org
| Reactants | Product | Key Features | Applications |
| Carboxylic Acid, Carbonyl Compound, this compound | α-Acyloxy carboxamide | Access to α-hydroxy carboxamides. mdpi.com | Synthesis of peptidomimetics and diverse molecular scaffolds. beilstein-journals.orguniupo.it |
| N-protected aldehydes | α-Hydroxy-β-amino amides (via PADAM strategy) | Allows for further functionalization. beilstein-journals.org | Medicinal chemistry and drug discovery. uniupo.it |
This table outlines the key aspects of the Passerini reaction utilizing isocyanides such as this compound.
Cascade Cycloaddition Reactions Utilizing Dimethoxyphenyl Isocyanides
Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. wikipedia.org
An example of a cascade cycloaddition involving a dimethoxyphenyl isocyanide is the reaction with tropone (B1200060) and allenoate. acs.org This multicomponent reaction proceeds through an [8+2+1] cycloaddition, followed by a uniupo.itrug.nl-H shift, cyclization, and group migration to rapidly construct a complex 7,6,5-fused tricyclic skeleton. acs.org The use of 2,6-dimethoxyphenyl isocyanide, a constitutional isomer of the title compound, has been shown to give good yields in this transformation. acs.org Such cascade reactions highlight the potential of isocyanides to participate in complex transformations leading to unique and difficult-to-synthesize molecular architectures. acs.org
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. Palladium, in particular, is a versatile metal used in numerous catalytic processes. rsc.org
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org These reactions often exhibit high functional group tolerance and can be conducted under mild conditions. diva-portal.org While specific examples detailing the use of this compound in palladium-catalyzed transformations are not extensively documented in the provided search results, the general reactivity of isocyanides in such reactions is well-established.
Palladium catalysts are known to facilitate a variety of transformations, including cross-coupling reactions, carbonylations, and oxidative transformations. rsc.orgnih.gov For instance, palladium-catalyzed direct arylation of heteroarenes with aryl halides is a powerful method for synthesizing arylated heterocycles. nih.gov Given the reactivity of the isocyanide group, it is plausible that this compound could participate in various palladium-catalyzed reactions, such as insertion reactions into palladium-carbon bonds or as a ligand that influences the catalytic cycle. Further research in this area could uncover novel synthetic applications for this versatile reagent.
| Catalyst System | General Transformation | Potential Role of this compound |
| Palladium complexes (e.g., Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂) | Cross-coupling, Carbonylation, Benzylic Substitution | Reactant, Ligand |
| Pd/DNA catalysts | Cross-coupling, Hydrogenation, Oxidation | Substrate for C-H activation or coupling |
This table provides a general overview of palladium-catalyzed transformations where an isocyanide like this compound could potentially be involved.
Iridium-Catalyzed Transformations
The isocyanide functional group of this compound serves as a versatile ligand in organometallic chemistry, particularly with iridium. As ancillary ligands, aryl isocyanides like the 2,4-dimethoxy derivative can significantly influence the electronic and photophysical properties of iridium complexes. rsc.org In cationic bis-cyclometalated bis(arylisocyanide)iridium(III) complexes, systematic modifications of the aryl isocyanide ligand, such as the introduction of electron-donating methoxy (B1213986) groups, have a relatively minor impact on the positions of absorption and emission bands. rsc.org This suggests that the emissive states are primarily centered on the cyclometalating ligands. rsc.org
However, the electronic nature of the isocyanide ligand does play a crucial role in modulating the dynamics of the excited state and the complex's redox properties. rsc.org The formal Ir(IV)/Ir(III) oxidation couple can be significantly perturbed by the substituents on the aryl isocyanide ligand. rsc.org For instance, replacing electron-donating groups with electron-withdrawing ones can alter this potential by over 200 mV. rsc.org This tunability is vital for designing iridium-based photosensitizers and catalysts for specific applications. unina.itosti.govnih.gov
Iridium complexes featuring isocyanide ligands are also pivotal in various catalytic transformations. Pincer-ligated iridium complexes, for example, can react with amines to form iridium isocyanide complexes, which are intermediates in processes like alkane dehydrogenation. dissertation.comresearchgate.net Furthermore, iridium catalysts are effective in domino reactions such as the hydroformylation and hydrogenation of olefins to produce alcohols, where the choice of ligands, including phosphines and potentially isocyanides, is critical for controlling activity and selectivity. d-nb.info Iridium-catalyzed reactions also enable challenging transformations like the asymmetric hydrogenation of ketones and the allylic alkylation of C(sp²)–H bonds, showcasing the broad utility of designing specific iridium catalytic systems. nih.govrsc.orgrsc.org
Table 1: Influence of Aryl Isocyanide Ligands on Iridium Complex Properties
| Iridium Complex Type | Ligand Component | Observed Effect | Reference |
| Cationic bis-cyclometalated Ir(III) | 2,4-Dimethoxyphenyl isocyanide | Minor influence on absorption/emission bands; perturbs Ir(IV)/Ir(III) oxidation potential. | rsc.org |
| Pincer Iridium Complexes | General Isocyanides (CNR) | Formation of stable (PCP)Ir(H)₂(CNR) complexes, intermediates in catalysis. | dissertation.com |
| [Ir(cod)Cl]₂ with Ligands | Mono- and bidentate phosphines | Synergistic effects in domino hydroformylation/hydrogenation. | d-nb.info |
This table illustrates the effects of isocyanide and other ligands on the properties and catalytic activity of iridium complexes, based on studies of related systems.
Photo-Induced Rearrangement and Isomerization Pathways
Aryl isocyanides can undergo photo-induced isomerization to their more stable cyanide (nitrile) counterparts. rsc.orgnasa.govrsc.org This transformation has been observed for 2,4-dimethoxyphenyl isocyanide, which upon irradiation with ultraviolet light (254 nm) in methanol, converts to 2,4-dimethoxyphenyl cyanide. rsc.org The reaction is notably influenced by the solvent, with protic solvents like methanol significantly assisting the rearrangement, likely through hydrogen bonding to the isocyano-carbon. rsc.org In contrast, the isomerization is inhibited in aprotic solvents such as benzene (B151609) and cyclohexane. rsc.orgrsc.org
The efficiency of this photo-isomerization is also dependent on the electronic nature of the substituents on the aromatic ring. rsc.orgrsc.org The presence of strong electron-donating groups, such as the methoxy groups in the dimethoxyphenyl scaffold, facilitates the reaction. rsc.orgrsc.org This suggests a mechanism where the substituent stabilizes a charge-separated intermediate or transition state during the aryl group's migration from the nitrogen to the carbon atom. rsc.org The process can be considered a condensed-phase photochemical rearrangement, distinct from gas-phase isomerizations. rsc.orgresearchgate.net
The mechanism of such photochemical reactions can be complex, potentially involving excited singlet or triplet states. rsc.org For some organic rearrangements, the process is initiated by photoexcitation, followed by bond cleavage and rearrangement to the final product, sometimes involving conical intersections between electronic states. rsc.orgnih.gov The study of these pathways is crucial for controlling photochemical reactions and synthesizing specific isomers. osti.gov
Table 2: Solvent Effect on Photo-Isomerization of 2,4-Dimethoxyphenylisocyanide
| Solvent | Yield of Cyanide (%) | Probable Role of Solvent | Reference |
| Methanol | 52.2 | Hydrogen bonding assistance | rsc.org |
| Dichloromethane | 12.5 | Reduced assistance | rsc.org |
| Benzene | 7.1 | Minimal interaction | rsc.org |
| Cyclohexane | 6.0 | Minimal interaction | rsc.org |
Data from the photo-isomerization of the 2,4-isomer, illustrating the significant role of a protic solvent in the reaction.
Nucleophilic and Electrophilic Characteristics of the Isocyanide Functional Group
The isocyanide functional group (–N⁺≡C⁻) exhibits pronounced ambiphilic character, meaning it can act as both a nucleophile and an electrophile. wikipedia.org The terminal carbon atom possesses a lone pair of electrons and a formal negative charge in one of its major resonance structures, making it nucleophilic. bits-pilani.ac.in This nucleophilicity allows isocyanides to attack various electrophiles.
Conversely, the same carbon atom is also susceptible to nucleophilic attack, demonstrating its electrophilic character. This electrophilicity is greatly enhanced upon coordination of the isocyanide to a Lewis acid or a transition metal center. unina.it The coordination to a metal depletes electron density from the isocyanide carbon, making it more prone to attack by external nucleophiles. This dual reactivity is fundamental to the versatility of isocyanides in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions. wikipedia.org
In the context of this compound, the electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system, which can electronically influence the isocyanide group. This electronic enrichment can enhance the nucleophilic character of the isocyanide carbon. However, its ability to act as an electrophile upon coordination remains a key feature of its reactivity profile. Nucleophilic substitution reactions, in general, involve a species with a lone pair of electrons attacking an electron-deficient center. bits-pilani.ac.innih.govbyjus.commasterorganicchemistry.com The isocyanide group's reactivity fits within this framework, with its character being modulated by its chemical environment. unina.itrsc.org
Reactions with Azide (B81097) Reagents
The reaction between isocyanides and organic azides is a well-established method for synthesizing nitrogen-rich heterocyclic compounds, most notably tetrazoles. researchgate.netchalcogen.roorganic-chemistry.orgrsc.org This transformation is typically a [3+2] cycloaddition, where the azide acts as a 1,3-dipole reacting with the isocyanide. nih.govrsc.org The reaction of this compound with an azide reagent would be expected to yield a 1,5-disubstituted tetrazole.
The outcome of the reaction between an isocyanide and an azide can be influenced by several factors, including the substituents on both reactants and the presence of a catalyst. nih.govresearchgate.net For instance, in reactions involving bis-cyclometalated iridium bis-isocyanide complexes, the electronic nature of the aryl isocyanide substituent determines the reaction pathway. researchgate.net Isocyanides with electron-donating groups can undergo a [3+2] cycloaddition with an azide ion to form a C-bound tetrazolato ligand. researchgate.net In contrast, those with electron-withdrawing groups may react differently, forming aryl cyanamido products after extrusion of dinitrogen. researchgate.net
Metal-free versions of this reaction are also common, often proceeding under thermal conditions. mdpi.com The synthesis of tetrazoles via the cycloaddition of azides to nitriles (the isomeric form of isocyanides) is also a widely used synthetic route, often catalyzed by various reagents. chalcogen.roorganic-chemistry.orgnih.gov The direct reaction with isocyanides provides a powerful and atom-economical route to these important heterocyclic structures, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net
Table 3: Potential Products from Isocyanide-Azide Reactions
| Reactants | Reaction Type | Product Class | Key Features | Reference |
| Aryl Isocyanide + Organic Azide | [3+2] Cycloaddition | 1,5-Disubstituted Tetrazole | Atom-economical, forms a stable heterocyclic ring. | researchgate.netorganic-chemistry.org |
| Iridium-Isocyanide Complex + Azide Ion | Ligand-Centered Cycloaddition | Iridium-Tetrazolato Complex | Reaction outcome is dependent on isocyanide electronics. | researchgate.net |
| Aryl Isocyanide + Aryl Azide | Nitrene Transfer | Carbodiimide | Alternative pathway, often catalyzed by transition metals. | nih.gov |
This table summarizes common reaction pathways between isocyanides and azides based on general literature findings.
Coordination Chemistry and Ligand Applications of 2,5 Dimethoxyphenylisocyanide
Formation of Transition Metal Complexes
Transition metals are notable for their ability to form a wide variety of coordination complexes with diverse geometries and coordination numbers. savemyexams.com The isocyanide functional group (R-N≡C) in 2,5-dimethoxyphenylisocyanide is an excellent ligand for transition metals, binding to the metal center through its terminal carbon atom. The electronic properties of the isocyanide can be systematically modified by changing the substituents on the aryl ring, which in turn influences the properties of the resulting metal complex. researchgate.net
This compound readily forms complexes with palladium(II). Palladium(II) centers typically form square planar complexes and often adhere to a 16-electron count, which is a common exception to the 18-electron rule for late transition metals. libretexts.org The synthesis of such complexes can be achieved by reacting a suitable palladium(II) precursor, for example, bis(benzonitrile)palladium(II) chloride, with the isocyanide ligand. sigmaaldrich.com In this reaction, the weakly bound benzonitrile (B105546) ligands are displaced by the more strongly coordinating this compound ligands. The resulting complex, such as dichloro-bis(this compound)palladium(II), features the isocyanide ligands coordinated to the Pd(II) center.
Iridium(III) complexes are widely studied for their applications in photoluminescent devices and photocatalysis. mdpi.comnih.gov The synthesis of cationic iridium(III) complexes featuring this compound as an ancillary ligand typically involves a two-step process. First, a chloro-bridged iridium dimer, such as [Ir(C^N)2(μ-Cl)]2 (where C^N is a cyclometalating ligand like 2-phenylpyridine), is prepared. rsc.org This dimer is then treated with the this compound ligand, which cleaves the chloride bridge to afford the final mononuclear iridium(III) complex. rsc.org
The electrochemical properties of these complexes are significantly influenced by the nature of the ligands. The this compound ligand, with its electron-donating methoxy (B1213986) groups, affects the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Cyclic voltammetry studies reveal the oxidation and reduction potentials of these complexes, providing insight into the stability and energy of the HOMO and LUMO levels. nih.gov The electron-donating nature of the this compound ligand increases the electron density on the iridium center, which generally raises the energy of the HOMO and can make the complex easier to oxidize compared to complexes with electron-withdrawing isocyanide ligands. researchgate.netnih.gov
Table 1: Comparative Electrochemical and Photophysical Properties of [Ir(C^N)2(CNAr)2]+ Complexes with Different Aryl Isocyanide (CNAr) Ligands Note: This table is illustrative, based on trends reported in the literature. Exact values depend on the specific cyclometalating ligand (C^N) and solvent used. Data is conceptualized from findings in sources researchgate.net and nih.gov.
| Ancillary Isocyanide Ligand (CNAr) | Substituent Electronic Effect | HOMO Energy Level | Emission Wavelength (λem) |
|---|---|---|---|
| This compound | Strong Electron-Donating (-OCH3) | Higher (Less Negative) | Red-shifted |
| 4-Nitrophenylisocyanide | Strong Electron-Withdrawing (-NO2) | Lower (More Negative) | Blue-shifted |
This compound as an Ancillary Ligand in Metal Catalysis
This compound serves as an effective ancillary ligand in various metal-catalyzed reactions. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the electronic properties of the phosphine (B1218219) or N-heterocyclic carbene ligands are crucial. sigmaaldrich.com Similarly, isocyanide ligands like this compound can be used to tune the reactivity of the palladium center. The electron-donating methoxy groups of the ligand increase the electron density on the metal, which can promote key steps in the catalytic cycle, such as oxidative addition. In the context of iridium catalysis, ancillary ligands are critical for defining the photophysical and redox properties that underpin photoredox catalysis. nih.gov By modifying the isocyanide ligand, the catalyst's properties can be fine-tuned for a specific transformation, such as intramolecular C-H amidation. nih.gov
Influence of Substituent Electronic Properties on Ligand Behavior and Photophysical Properties
The electronic properties of the substituents on the phenyl ring of an aryl isocyanide ligand have a profound impact on the ligand's behavior and the photophysical properties of its metal complexes. nih.govnih.gov The two methoxy (-OCH3) groups on this compound are strong electron-donating groups. This has several consequences for the resulting metal complex.
Electronically, these groups increase the ligand's σ-donor strength and decrease its π-acceptor ability. When coordinated to a metal like iridium(III), this leads to an increase in the electron density at the metal center. researchgate.net This destabilizes the metal-based d-orbitals, leading to a higher energy for the Highest Occupied Molecular Orbital (HOMO), which is often metal-centered in these complexes. nih.gov
This change in electronic structure directly influences the photophysical properties. The energy of the emission from these complexes often arises from a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.gov By raising the energy of the HOMO (the metal d-orbitals) while having a smaller effect on the LUMO (ligand π*-orbitals), the HOMO-LUMO gap is reduced. nih.gov This reduction in the energy gap results in a bathochromic, or red-shift, of the absorption and emission spectra. academie-sciences.fr Therefore, iridium(III) complexes with this compound are expected to emit light at longer wavelengths (e.g., shifting from blue or green towards orange or red) compared to analogous complexes bearing electron-withdrawing isocyanide ligands, such as 4-nitrophenylisocyanide or 3,5-bis(trifluoromethyl)phenylisocyanide. researchgate.net This tunability is crucial for designing phosphorescent materials for applications like Organic Light Emitting Diodes (OLEDs), where precise color control is required. researchgate.net
Applications in Medicinal Chemistry and Biological Sciences
Utilization in Scaffold Design for Bioactive Molecules
The structural framework of a molecule is a critical determinant of its biological activity. The incorporation of 2,5-Dimethoxyphenylisocyanide into molecular scaffolds has proven to be a fruitful strategy for developing compounds with specific therapeutic properties. These scaffolds provide a three-dimensional template that can be further functionalized to optimize interactions with biological targets. nih.govnih.govmdpi.com
The 2,5-Dimethoxyphenethylamine Motif in Serotonin (B10506) Receptor Agonism and Structure-Activity Relationships
The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a well-recognized motif that confers potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR). nih.govresearchgate.net This motif is a fundamental component of several classic phenethylamine (B48288) psychedelics. nih.gov While it was previously thought that the 2,5-dimethoxy substitution pattern was essential for 5-HT₂ₐR activation, recent studies have challenged this by showing that removal of either the 2- or 5-methoxy group only leads to a modest decrease in in vitro binding affinity and functional potency at 5-HT₂ₐ and 5-HT₂C receptors. nih.govresearchgate.net However, the in vivo effects, such as the head-twitch response in mice, are significantly reduced, indicating the importance of the 2,5-dimethoxy motif for in vivo potency of phenethylamine 5-HT₂ₐR agonists. nih.govresearchgate.net
Further research into 2,5-dimethoxyphenylpiperidines has identified this class of compounds as novel and selective 5-HT₂ₐR agonists. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the 2,5-dimethoxyphenethylamine scaffold influence receptor affinity and functional activity. frontiersin.orgnih.govbiomolther.org For instance, decorating the scaffold with a lipophilic substituent at the 4'-position generally increases agonist potency at 5-HT₂ receptors. acs.org These studies provide valuable insights for the design of new ligands with specific activities at serotonin receptors, which are implicated in various psychiatric disorders. nih.govbiomolther.org
Synthesis of Biologically Active Derivatives
The reactivity of the isocyanide group in this compound makes it an ideal participant in multicomponent reactions (MCRs), enabling the efficient synthesis of complex molecules with diverse biological activities.
Antiviral Agents: Influenza A and SARS-CoV-2 Inhibitors via Ugi Adducts
The Ugi four-component reaction (U-4CR), a prominent isocyanide-based MCR, has been successfully employed to synthesize novel antiviral agents. By reacting components such as diterpene acids, paraformaldehyde, and amino acid esters with isocyanides like 2,6-dimethoxyphenylisocyanide, researchers have produced abietane (B96969) diterpene derivatives. mdpi.com Some of these derivatives have demonstrated high antiviral activity against the influenza A virus and a SARS-CoV-2 pseudovirus. mdpi.com The Ugi reaction allows for the creation of dipeptoid structures that can be explored for their potential to inhibit viral replication. mdpi.com This approach is part of a broader strategy of using molecular hybridization and computational studies to develop potential antiviral agents against viruses like SARS-CoV-2. nih.govnih.govmdpi.comnrfhh.commdpi.com
Anticancer Research: Development of Novel Agents through MCRs
Multicomponent reactions, particularly those involving isocyanides, have become a powerful tool in anticancer drug discovery. taylorfrancis.commdpi.com These reactions offer a rapid and cost-effective way to generate large libraries of structurally diverse compounds for screening. taylorfrancis.commdpi.comnih.gov The Ugi and Passerini reactions are frequently used to create peptidomimetic compounds that can be evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com For example, a series of novel pyrazine-2-carboxylic acid derivatives synthesized via the Passerini reaction showed cytotoxic activity against lung, breast, and colon cancer cell lines. mdpi.com Similarly, Ugi-4CR has been used to synthesize dihydroquinazoline (B8668462) derivatives, with some compounds showing promise for the development of breast cancer drugs. nih.gov The versatility of MCRs allows for the combination of different starting materials to produce a wide array of heterocyclic scaffolds with potential as anticancer agents. taylorfrancis.comresearchgate.net
Exploration in Anti-inflammatory and Antibacterial Compound Development
The 2,5-dimethylphenyl scaffold, a feature related to this compound, is present in many compounds with antimicrobial properties. nih.gov This includes activity against bacteria, fungi, and viruses. nih.gov For instance, derivatives of N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl) have been synthesized and shown to possess both antimicrobial and anti-inflammatory activities. researchgate.net The development of dual-action drugs that combine anti-inflammatory and antimicrobial properties is a significant area of research, particularly for treating diseases with both infectious and inflammatory components. frontiersin.org Additionally, surface-active compounds produced by microorganisms, which can have antimicrobial and anti-inflammatory properties, are being investigated for their therapeutic potential. mdpi.com Silver(I) complexes incorporating 2,5-dimethylpyrazine (B89654) and the anti-inflammatory drug diclofenac (B195802) have also been synthesized and shown to be highly effective against various microorganisms. nih.gov
Strategic Advantages of Multicomponent Reactions in Drug Discovery Pipelines
Multicomponent reactions (MCRs) offer significant strategic advantages in the drug discovery process, making them a highly attractive methodology for medicinal chemists. nih.govbeilstein-journals.orgpreprints.org
MCRs, such as the Ugi and Passerini reactions, are one-pot processes where three or more reactants combine to form a single, structurally complex product. nih.govwikipedia.orgorganic-chemistry.orgfrontiersin.org This convergent approach leads to high atom economy and efficiency in bond formation, reducing the number of synthetic steps and purification stages compared to traditional linear synthesis. nih.govbeilstein-journals.orgfrontiersin.org The time and cost-effectiveness of MCRs are particularly beneficial for generating large and diverse chemical libraries for high-throughput screening. taylorfrancis.comnih.govbohrium.com
The ability to systematically vary the starting components in an MCR allows for the rapid exploration of chemical space and the fine-tuning of the biological activity of the resulting compounds. researchgate.netmdpi.com This is crucial for establishing structure-activity relationships and optimizing lead compounds. Furthermore, MCRs are often more environmentally friendly, or "greener," as they can reduce solvent usage and waste generation. mdpi.comfrontiersin.org The versatility of isocyanide-based MCRs, in particular, has led to their widespread application in synthesizing a vast range of heterocyclic compounds and peptidomimetics with significant therapeutic potential. nih.govnih.gov
Theoretical and Computational Investigations of 2,5 Dimethoxyphenylisocyanide and Its Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular and electronic properties of organic compounds. For derivatives of 2,5-dimethoxyphenyl, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, computational simulations have been successfully performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the structural geometry. mdpi.com Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. mdpi.com
In a similar vein, theoretical studies on 2,5-dimethoxybenzaldehyde have utilized DFT to examine its conformational isomers. researchgate.net These studies compare computed structural parameters with crystallographic data, showing good agreement. The application of DFT extends to the calculation of vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. For instance, in the case of 3-(2, 6-dichlorophenyl)-acrylamide, theoretical vibrational wavenumbers were scaled to align with observed values, accounting for the anharmonicity in real systems. nih.gov
For 2,5-Dimethoxyphenylisocyanide, a similar DFT approach would be employed to determine its ground-state geometry and vibrational modes. The choice of functional and basis set would be crucial for obtaining accurate results. Functionals like B3LYP are commonly used for organic molecules, while basis sets such as 6-311++G(d,p) provide a good balance between accuracy and computational cost.
Table 1: Representative Theoretical Bond Lengths and Angles for a 2,5-Dimethoxy Aromatic System (Analogous to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-O (methoxy) | 1.36 - 1.37 | |
| O-CH3 | 1.42 - 1.43 | |
| C-H (aromatic) | 1.08 - 1.09 | |
| C-C-C (aromatic) | 119 - 121 | |
| C-O-C (methoxy) | 117 - 118 |
Note: Data is generalized from DFT studies on similar 2,5-dimethoxy substituted aromatic compounds.
Computational Modeling of Electronic Structure and Reactivity Pathways
The electronic structure of this compound can be thoroughly investigated using computational modeling. Key aspects include the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are fundamental in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another valuable technique to understand the intramolecular charge transfer and delocalization of electron density within the molecule. ekb.eg For substituted aryldimesityl boranes, FMO analysis has shown that different substituent groups can significantly alter the HOMO and LUMO energy levels, thereby influencing their electron transport properties. plos.org In the case of this compound, the electron-donating methoxy (B1213986) groups are expected to raise the HOMO energy level, while the electron-withdrawing isocyanide group would influence the LUMO.
Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ekb.eg Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Calculated Electronic Properties for a Representative 2,5-Dimethoxy Aromatic Compound
| Property | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Electronegativity (χ) | 4.0 to 4.5 |
Note: Values are typical ranges derived from DFT calculations on analogous aromatic systems.
Prediction of Nonlinear Optical (NLO) Properties
Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of organic molecules, which are crucial for applications in optoelectronics. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β and γ). DFT is a widely used method to compute these parameters. ekb.eg For instance, studies on 4H-benzo[h]chromene derivatives have shown that these compounds exhibit promising NLO properties based on their calculated polarizability and first-order hyperpolarizability. ekb.eg
The choice of DFT functional is critical for accurate NLO predictions. For push-pull π-conjugated systems, the CAM-B3LYP functional has been found to perform well in determining the first hyperpolarizability. nih.gov The NLO properties of this compound would be influenced by the intramolecular charge transfer between the electron-donating methoxy groups and the isocyanide moiety through the aromatic ring.
Time-dependent DFT (TD-DFT) can be used to study the electronic excitation energies and to understand the contributions of different electronic transitions to the hyperpolarizability, often analyzed within a two-level model. plos.org Theoretical studies on novel ball-type metallophthalocyanines have demonstrated the utility of DFT in analyzing their NLO properties and comparing them with reference compounds. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential in drug discovery and design. For small aromatic ligands, interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking play a crucial role in determining the binding affinity. nih.govresearchgate.net
While no specific molecular docking studies on this compound are available, the general principles can be applied. A docking study would involve preparing the 3D structure of the ligand and the target protein, followed by the use of a docking algorithm to explore possible binding modes. The results are typically scored to identify the most favorable binding pose. biorxiv.org For instance, molecular docking studies on camptothecin and related ligands with HER2 and EGFR receptors have identified key interactions, including hydrophobic interactions and hydrogen bonds with specific amino acid residues. mdpi.com
Molecular dynamics (MD) simulations can further refine the docking results by providing a dynamic view of the ligand-protein complex. MD simulations compute the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. biorxiv.org These simulations can provide a more accurate prediction of the ligand's affinity for the target protein.
Analytical and Spectroscopic Characterization Methodologies in 2,5 Dimethoxyphenylisocyanide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-Dimethoxyphenylisocyanide, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
In the ¹H NMR spectrum, the aromatic protons of the 2,5-dimethoxyphenyl group are expected to exhibit distinct signals. The proton chemical shifts are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing isocyanide group. Typically, aromatic protons resonate in the region of 6.5-8.0 ppm. hw.ac.uk The coupling patterns between adjacent protons (ortho, meta, and para coupling) provide valuable information about their relative positions on the benzene (B151609) ring. udel.eduubc.ca The two methoxy groups are expected to show sharp singlet signals in the upfield region of the spectrum, typically around 3.8 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. youtube.comlibretexts.org The carbon of the isocyanide group is expected to appear in a characteristic region of the spectrum. The aromatic carbons will show a series of signals in the downfield region, typically between 110 and 160 ppm. chemguide.co.uk The chemical shifts of the carbons directly bonded to the methoxy groups will be significantly influenced by the oxygen atoms. The carbons of the two methoxy groups will appear as distinct signals in the upfield region, generally around 55-60 ppm. hmdb.ca
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 120 |
| Aromatic C-OCH₃ | - | 150 - 160 |
| Aromatic C-NC | - | 120 - 130 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| NC | - | 160 - 170 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The most characteristic absorption band in the IR spectrum of this compound is due to the stretching vibration of the isocyanide (C≡N) group. This vibration typically appears as a strong and sharp band in the region of 2150-2100 cm⁻¹. nih.govmsu.edu The exact position of this band is sensitive to the electronic environment of the isocyanide group.
Other key absorption bands in the IR spectrum include:
Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-O stretching: The stretching vibrations of the aryl-ether linkages of the methoxy groups are expected to appear as strong bands in the 1250-1000 cm⁻¹ region.
CH₃ bending: The bending vibrations of the methyl groups of the methoxy substituents will also be present in the fingerprint region of the spectrum.
The IR spectrum of the related compound, 2,5-dimethoxybenzaldehyde, shows characteristic peaks for the aromatic ring and methoxy groups, which would be expected to be similar in this compound. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Isocyanide (C≡N) | Stretching | 2150 - 2100 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl C-O | Stretching | 1250 - 1000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of this compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the unambiguous determination of its elemental composition.
For this compound, with a molecular formula of C₉H₉NO₂, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured m/z value that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy helps to confirm the identity of the compound and distinguish it from other molecules with the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉NO₂ |
| Theoretical Exact Mass | 163.0633 u |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related structures containing the 2,5-dimethoxyphenyl moiety can provide insights into its expected solid-state conformation. nih.gov
Crystal structures of compounds containing the 2,5-dimethoxyphenyl group show that the benzene ring is planar, as expected. kaust.edu.sa The C-O bond lengths of the methoxy groups are typically in the range of 1.36-1.38 Å, and the C-C bond lengths within the aromatic ring are around 1.38-1.40 Å. The methoxy groups may be oriented in the plane of the benzene ring or slightly out of the plane, depending on the steric and electronic effects of the other substituents and the crystal packing forces. The isocyanide group is linear.
Interactive Data Table: Expected Bond Parameters for the 2,5-Dimethoxyphenyl Moiety
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| Aromatic C-C | 1.38 - 1.40 | C-C-C (in ring) | 118 - 122 |
| Aromatic C-O | 1.36 - 1.38 | C-O-C (ether) | 117 - 120 |
| C-N (isocyanide) | ~1.17 | C-N≡C | ~180 |
| N≡C (isocyanide) | ~1.16 |
Electrochemical Techniques, e.g., Cyclic Voltammetry, for Redox Characterization
Electrochemical techniques such as cyclic voltammetry (CV) are used to investigate the redox properties of this compound, specifically its propensity to undergo oxidation or reduction. nih.gov The 2,5-dimethoxyphenyl group is electron-rich due to the two methoxy substituents, which makes it susceptible to oxidation.
Cyclic voltammetry of related dimethoxybenzene derivatives has shown that these compounds can be oxidized at a positive potential. researchgate.netresearchgate.net The oxidation process typically involves the removal of one or more electrons from the aromatic ring to form a radical cation or a dication. The potential at which this oxidation occurs is a measure of the ease of electron removal and is influenced by the nature and position of the substituents on the ring. The isocyanide group, being electron-withdrawing, is expected to make the oxidation of the aromatic ring slightly more difficult compared to an unsubstituted dimethoxybenzene. A cyclic voltammogram of this compound would likely show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the dimethoxy-substituted aromatic ring. nih.gov
Interactive Data Table: Summary of Characterization Techniques
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Proton environments, chemical shifts, coupling constants |
| ¹³C NMR Spectroscopy | Carbon environments, chemical shifts |
| Infrared (IR) Spectroscopy | Presence of functional groups, especially the C≡N stretch |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition |
| X-ray Crystallography | Solid-state structure, bond lengths, bond angles |
| Cyclic Voltammetry (CV) | Redox properties, oxidation/reduction potentials |
Future Perspectives and Advanced Research Directions
Development of Novel and Sustainable Synthetic Protocols
The advancement of synthetic methodologies for 2,5-dimethoxyphenylisocyanide is crucial for its broader application. Current research efforts are focused on developing greener and more efficient synthetic routes that minimize waste and utilize environmentally benign reagents and solvents. beilstein-journals.orgresearchgate.netmdpi.comrsc.org Key areas of future development include:
Catalytic Dehydration of N-formyl-2,5-dimethoxyaniline: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace classical stoichiometric dehydrating agents like phosphoryl chloride or phosgene (B1210022). This approach aims to reduce the environmental impact and improve the safety profile of the synthesis.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors allow for precise control over reaction parameters, minimizing the handling of hazardous intermediates and enabling on-demand production.
Biocatalytic Approaches: The use of enzymes to catalyze the formation of the isocyanide functionality from renewable starting materials represents a long-term goal for a truly sustainable synthesis. This would involve the discovery or engineering of novel enzymes capable of this transformation.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Catalytic Dehydration | Reduced waste, improved safety, use of greener reagents. | Development of non-precious metal catalysts and organocatalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and integration with downstream processing. |
| Biocatalysis | Use of renewable resources, highly selective transformations. | Enzyme discovery and protein engineering for isocyanide synthesis. |
Expanding the Scope of this compound in Unexplored MCRs
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.gov While this compound has been utilized in established MCRs like the Ugi and Passerini reactions, there is significant potential for its application in novel and unexplored MCRs. wikipedia.orgencyclopedia.pubmdpi.comnih.govnih.govbeilstein-journals.org Future research in this area will likely focus on:
Discovery of Novel MCRs: Designing and discovering new MCRs that incorporate this compound to access novel heterocyclic scaffolds. nih.gov This could involve the use of unconventional reaction partners or catalysts to trigger new reaction pathways.
Asymmetric MCRs: The development of stereoselective MCRs involving this compound is a key area of interest for the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.
Post-MCR Transformations: Exploring the synthetic utility of the adducts obtained from MCRs involving this compound. These adducts can serve as versatile intermediates for the synthesis of more complex molecular architectures through subsequent chemical transformations. For instance, the synthesis of 2,5-diketopiperazines, a class of compounds with diverse biological activities, can be achieved through post-MCR cyclization strategies. mdpi.comresearchgate.netnih.gov
Rational Design of this compound-Based Ligands for Enhanced Catalytic Performance
The isocyanide functional group is an excellent ligand for a wide range of transition metals, and this compound offers unique electronic and steric properties that can be exploited in catalyst design. rsc.org The rational design of ligands based on this isocyanide can lead to catalysts with improved activity, selectivity, and stability. chemrxiv.orgnih.govnih.gov Future research directions include:
Fine-Tuning Electronic Properties: The methoxy (B1213986) groups on the phenyl ring of this compound can be modified to systematically tune the electron-donating ability of the isocyanide ligand. This allows for the optimization of the electronic environment around the metal center, thereby influencing the catalytic activity.
Steric Hindrance for Selectivity: The steric bulk of the 2,5-dimethoxyphenyl group can be leveraged to control the selectivity of catalytic reactions. By designing ligands with specific steric profiles, it is possible to favor the formation of a desired product isomer.
Bifunctional Ligands: Incorporating additional functional groups into the this compound scaffold can lead to the development of bifunctional ligands. These ligands can participate in the catalytic cycle in multiple ways, for example, by acting as both a coordinating ligand and a proton shuttle, leading to enhanced catalytic efficiency.
Targeted Applications in Emerging Therapeutic Areas
Compounds derived from this compound have shown promise in various therapeutic areas. The 2,5-dimethoxyphenyl motif is present in a number of biologically active molecules, and its incorporation into novel chemical entities via isocyanide-based chemistry is a promising strategy for drug discovery. nih.govnih.govresearchgate.net Future research will likely focus on:
Anticancer Agents: The synthesis and biological evaluation of novel compounds derived from this compound as potential anticancer agents. nih.govmdpi.com The structural diversity that can be achieved through MCRs provides a powerful platform for the discovery of new anticancer drug candidates.
Neurological Disorders: The discovery of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists highlights the potential of this scaffold in the development of treatments for psychiatric indications. nih.govnih.govresearchgate.net Further exploration of derivatives of this compound could lead to new therapeutic agents for a range of neurological disorders.
Anti-inflammatory Agents: The anti-inflammatory activity of compounds containing the 2,5-dimethoxyphenyl moiety suggests that derivatives of this compound could be explored for the development of new anti-inflammatory drugs. mdpi.com
| Therapeutic Area | Potential Mechanism of Action | Research Focus |
| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis. | Synthesis of novel heterocyclic compounds and evaluation of their cytotoxic activity. |
| Neurology | Modulation of neurotransmitter receptors. | Development of selective receptor agonists/antagonists for psychiatric disorders. |
| Inflammation | Inhibition of pro-inflammatory pathways. | Design and synthesis of compounds that target key inflammatory mediators. |
Synergistic Integration of Computational Chemistry and Experimental Design in Chemical Discovery
The integration of computational chemistry with experimental design offers a powerful approach to accelerate the discovery and optimization of new reactions and materials based on this compound. nih.govrsc.org By combining theoretical calculations with empirical studies, researchers can gain a deeper understanding of reaction mechanisms, predict the properties of new molecules, and rationally design improved catalysts and therapeutic agents. Future research will benefit from:
Mechanistic Studies of MCRs: Using computational methods, such as density functional theory (DFT), to elucidate the mechanisms of MCRs involving this compound. This can provide valuable insights into the factors that control the reactivity and selectivity of these reactions.
In Silico Screening: Employing computational screening techniques to identify promising candidates for new ligands, catalysts, and therapeutic agents from large virtual libraries of this compound derivatives. This can help to prioritize synthetic efforts and increase the efficiency of the discovery process.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new compounds based on their molecular structure. This can guide the design of molecules with desired characteristics.
Q & A
Q. What experimental designs are effective for studying the reaction mechanisms of this compound in transition-metal catalysis?
- Methodological Answer : Employ in situ Fourier-transform infrared spectroscopy (FTIR) to track isocyanide coordination to metal centers (e.g., Pd⁰ or Ru²⁺). Pair with density functional theory (DFT) calculations to map electronic transitions. Control variables include ligand-to-metal ratios and solvent dielectric constants .
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo assays) data. Apply meta-analysis to identify outliers and confounders (e.g., solvent choice, exposure duration). Cross-reference with PubChem Toxicity Libraries for consistency .
Q. What advanced spectroscopic techniques elucidate the electronic effects of methoxy substituents in this compound?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy reveals bathochromic shifts due to electron-donating methoxy groups. X-ray photoelectron spectroscopy (XPS) quantifies oxygen’s binding energy shifts (~532 eV for OCH₃). Compare with unsubstituted phenylisocyanide controls to isolate substituent effects .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
Q. What strategies mitigate interference from byproducts when quantifying this compound in complex matrices?
- Methodological Answer : Optimize solid-phase extraction (SPE) using C18 cartridges and acetonitrile eluents. Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 177 → 149). Use deuterated internal standards (e.g., d₃-methoxy analogs) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
